molecular formula C7H10F3NO B2728893 5-(2,2,2-Trifluoroethyl)piperidin-2-one CAS No. 2361645-50-1

5-(2,2,2-Trifluoroethyl)piperidin-2-one

Cat. No. B2728893
CAS RN: 2361645-50-1
M. Wt: 181.158
InChI Key: AZPZGXMWMXZVEO-UHFFFAOYSA-N
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Description

5-(2,2,2-Trifluoroethyl)piperidin-2-one, also known as TFE-PK, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have a unique mechanism of action and biochemical effects that make it a valuable tool for studying various biological processes. In

Scientific Research Applications

Synthesis of H-Phosphonates

The compound is used in the synthesis of dialkyl and cyclic H-phosphonates via bis (2,2,2 trifluoroethyl) phosphonate (BTFEP). This method enables the synthesis of various cyclic H-phosphonates and hetero-substituted dialkyl H-phosphonates by simple alcoholysis under non-inert and additive-free conditions .

Production of Poly (fluoroacrylate)s

It is used in the production of poly (fluoroacrylate)s with tunable wettability and improved adhesion for potential application as functional coatings. This is achieved via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2- (trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer .

Flame Retardant for Lithium-Ion Batteries

Tris (2, 2, 2-trifluoroethyl) phosphate (TFP), a compound synthesized from it, is added into electrolytes as an additive to reduce the flammability of the electrolyte of lithium-ion batteries and resolve safety problems .

Formation of Unsaturated Enones

The compound is applied in the Horner-Wadsworth-Emmons reactions for the formation of not only E- but Z-unsaturated enones. By this modification, the synthesis of the geometric isomers can be performed by similar reactions .

Synthesis of Mono-Substituted H-Phosphonates

It is utilized in a reaction for the synthesis of mono-substituted H-phosphonates, utilizing transesterification via heating, to hetero-substituted H-phosphonates with subsequent saponification .

Synthesis of Dialkyl H-Phosphonates

The compound is used in the synthesis of seven homo- and six hetero-di-substituted dialkyl H-phosphonates, as well as five cyclic H-phosphonates .

properties

IUPAC Name

5-(2,2,2-trifluoroethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO/c8-7(9,10)3-5-1-2-6(12)11-4-5/h5H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPZGXMWMXZVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,2,2-Trifluoroethyl)piperidin-2-one

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